5-chloro-N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-2-methoxybenzamide
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Overview
Description
5-chloro-N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-2-methoxybenzamide is a synthetic organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a chloro group, a dimethylamino group attached to a pyrimidine ring, and a methoxy group on a benzamide backbone. It is of interest in various fields of scientific research due to its unique chemical structure and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-2-methoxybenzamide typically involves multiple steps:
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Formation of the Pyrimidine Intermediate: : The pyrimidine ring is synthesized by reacting 4-chloro-2,6-dimethylpyrimidine with dimethylamine under basic conditions. This reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures.
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Coupling Reaction: : The pyrimidine intermediate is then coupled with 5-chloro-2-methoxybenzoic acid using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP). This step is typically performed in an organic solvent like dichloromethane at room temperature.
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Purification: : The final product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, often involving automated reactors and continuous flow systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : This compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.
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Reduction: : The nitro group on the pyrimidine ring can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
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Substitution: : The chloro group can be substituted by nucleophiles such as amines or thiols, resulting in the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea in polar solvents such as dimethylformamide (DMF).
Major Products
Oxidation: Formation of 5-chloro-2-methoxybenzoic acid.
Reduction: Formation of 5-chloro-N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-2-methoxybenzylamine.
Substitution: Formation of 5-azido-N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-2-methoxybenzamide.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and the development of new synthetic methodologies.
Biology
In biological research, 5-chloro-N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-2-methoxybenzamide is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.
Medicine
In medicine, this compound is investigated for its potential therapeutic effects. It may act as an anti-inflammatory, anticancer, or antimicrobial agent, depending on its interaction with biological targets.
Industry
In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-chloro-N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-2-methoxybenzamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it could inhibit a key enzyme in a metabolic pathway, resulting in the suppression of a disease-related process.
Comparison with Similar Compounds
Similar Compounds
- 5-chloro-N-(pyrimidin-2-ylmethyl)-2-methoxybenzamide
- 5-chloro-N-((4-(methylamino)pyrimidin-2-yl)methyl)-2-methoxybenzamide
- 5-chloro-N-((4-(dimethylamino)pyridin-2-yl)methyl)-2-methoxybenzamide
Uniqueness
Compared to similar compounds, 5-chloro-N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-2-methoxybenzamide is unique due to the presence of the dimethylamino group on the pyrimidine ring. This structural feature may enhance its binding affinity to certain biological targets, potentially increasing its efficacy as a therapeutic agent.
Properties
IUPAC Name |
5-chloro-N-[[4-(dimethylamino)pyrimidin-2-yl]methyl]-2-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN4O2/c1-20(2)14-6-7-17-13(19-14)9-18-15(21)11-8-10(16)4-5-12(11)22-3/h4-8H,9H2,1-3H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NESLHLMXUIIITM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC=C1)CNC(=O)C2=C(C=CC(=C2)Cl)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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